(4E)-4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4E)-4-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including bromine, fluorine, methoxy, and oxazole, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.
Methoxylation: Addition of methoxy groups to the aromatic ring.
Oxazole Formation: Cyclization reactions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
(4E)-4-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-3-METHYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted oxazoles and aromatic compounds with halogen and methoxy groups. Examples include:
Dichloroaniline: An aniline derivative with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Properties
Molecular Formula |
C19H15BrFNO4 |
---|---|
Molecular Weight |
420.2 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C19H15BrFNO4/c1-11-15(19(23)26-22-11)7-13-8-16(20)18(17(9-13)24-2)25-10-12-3-5-14(21)6-4-12/h3-9H,10H2,1-2H3/b15-7+ |
InChI Key |
VVWJGAKWSAXKND-VIZOYTHASA-N |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC(=C(C(=C2)Br)OCC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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